2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Catalog No.
S673663
CAS No.
529512-78-5
M.F
C7H7BrClF3N2
M. Wt
291.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydroch...

CAS Number

529512-78-5

Product Name

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H

InChI Key

QAEDGRVAFKSCMX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrClF3N2C_7H_7BrClF_3N_2 and a molecular weight of approximately 291.5 g/mol. It is classified under the category of hydrazine derivatives, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenylhydrazine structure. The compound appears as a brown powder and has a melting point ranging from 208 to 209 °C . Its IUPAC name is 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride, and it is often used in various chemical syntheses and biological studies.

As research on this compound is limited, there is no current information available regarding its mechanism of action in biological systems or interaction with other molecules [, , ].

  • Hydrazine group: Hydrazines can be toxic and irritating. They may also be flammable [].
  • Aromatic halides: Brominated aromatic compounds can have varying degrees of toxicity depending on the structure [].
  • Fluorine substitution: Trifluoromethyl groups can affect the overall stability and reactivity of the molecule.

The reactivity of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the hydrazine functional group allows for condensation reactions, making this compound useful in synthesizing more complex organic molecules.

For example, it can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis. The trifluoromethyl group enhances the compound's electrophilicity and can influence its reactivity in various reactions, such as electrophilic aromatic substitution .

Research indicates that 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent and for its ability to inhibit certain enzymes involved in cancer progression. The trifluoromethyl group is known to enhance lipophilicity, which can improve bioavailability and cellular uptake .

Moreover, preliminary studies suggest that this compound may have antimicrobial properties, although further investigation is required to fully elucidate its pharmacological profile.

The synthesis of 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-bromo-5-(trifluoromethyl)aniline, which undergoes a reaction with hydrazine hydrate in the presence of hydrochloric acid.
  • Procedure:
    • Dissolve 2-bromo-5-(trifluoromethyl)aniline in an appropriate solvent.
    • Add hydrazine hydrate dropwise while stirring.
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, cool the reaction mixture and precipitate the product by adding hydrochloric acid.
  • Purification: The crude product can be purified through recrystallization or chromatography techniques .

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride finds applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.
  • Organic Synthesis: Used as an intermediate in the preparation of more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with unique properties due to its trifluoromethyl group .

Interaction studies involving 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways related to cancer. Further studies using techniques such as molecular docking and enzyme inhibition assays are necessary to better understand these interactions and their implications for drug design .

Several compounds share structural similarities with 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-(trifluoromethyl)anilineC7H6BrF3NDifferent position of bromine
3-Bromo-5-(trifluoromethyl)phenylhydrazineC7H6BrF3N2Variation in hydrazine substitution
2-Chloro-5-(trifluoromethyl)phenylhydrazineC7H6ClF3N2Chlorine instead of bromine

Uniqueness: The presence of both bromine and trifluoromethyl groups distinguishes 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride from its analogs, potentially enhancing its biological activity and reactivity compared to similar compounds .

Dates

Last modified: 08-15-2023

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